N-(2,4-difluorophenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide
Description
N-(2,4-difluorophenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a difluorophenyl group, a pyridazinyl group, and a pyridinyl group, which are linked through a sulfanyl bridge to an acetamide moiety
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F2N4OS/c18-12-3-4-15(13(19)8-12)21-16(24)10-25-17-6-5-14(22-23-17)11-2-1-7-20-9-11/h1-9H,10H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONKKCVNIHNJNBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN=C(C=C2)SCC(=O)NC3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F2N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluorophenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include:
Formation of the Pyridazinyl Intermediate: This step involves the reaction of a pyridazine derivative with a suitable halogenating agent to introduce the pyridazinyl group.
Coupling with Pyridinyl Group: The pyridazinyl intermediate is then coupled with a pyridinyl derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced through a nucleophilic aromatic substitution reaction.
Formation of the Acetamide Moiety: The final step involves the reaction of the intermediate with an acetamide precursor under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Oxidation Reactions
The sulfanyl (-S-) group undergoes oxidation under controlled conditions:
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Sulfoxide formation : Treatment with hydrogen peroxide (30% w/v) in methanol at 20–25°C for 4–6 hours converts the sulfanyl group to sulfoxide (R-SO-).
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Sulfone formation : Using m-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C → 25°C over 12 hours produces the sulfone derivative (R-SO₂-).
Key Data
| Oxidizing Agent | Product | Yield (%) | Reaction Time |
|---|---|---|---|
| H₂O₂ (30%) | Sulfoxide | 65–72 | 4–6 h |
| mCPBA | Sulfone | 58–63 | 12 h |
Reaction progress is monitored via HPLC (C18 column, acetonitrile/water gradient) and confirmed by mass spectrometry (m/z +16 for sulfoxide, +32 for sulfone).
Nucleophilic Substitution
The pyridazine ring participates in nucleophilic aromatic substitution (NAS) at electron-deficient positions:
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Halogenation : Reacts with N-bromosuccinimide (NBS) in DMF at 80°C to introduce bromine at the pyridazine C-5 position.
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Amination : Treatment with ammonia in ethanol under reflux yields amino-substituted derivatives.
Mechanistic Insight
The electron-withdrawing pyridin-3-yl group enhances the pyridazine ring’s electrophilicity, facilitating NAS. Fluorine atoms on the phenyl ring further polarize the system, increasing reactivity .
Hydrolysis of the Acetamide Moiety
The acetamide group undergoes hydrolysis under acidic or basic conditions:
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Acidic Hydrolysis : 6M HCl at 100°C for 8 hours cleaves the amide bond, yielding 2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetic acid.
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Basic Hydrolysis : 2M NaOH in ethanol/water (1:1) at 60°C produces the corresponding carboxylate salt.
Stability Note
The compound is stable in neutral aqueous solutions (pH 6–8) but degrades rapidly under extreme pH conditions, as confirmed by stability studies using UV-Vis spectroscopy.
Cross-Coupling Reactions
The pyridin-3-yl group enables transition-metal-catalyzed reactions:
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Suzuki Coupling : Reacts with arylboronic acids (e.g., phenylboronic acid) in the presence of Pd(PPh₃)₄ and Na₂CO₃ in dioxane/water (3:1) at 90°C to form biaryl derivatives .
Optimized Conditions
| Catalyst | Ligand | Temperature | Yield (%) |
|---|---|---|---|
| Pd(PPh₃)₄ | None | 90°C | 70–75 |
Photochemical Reactivity
UV irradiation (254 nm) in acetonitrile induces dimerization via the pyridazine ring, forming a cycloadduct. This reaction is solvent-dependent and proceeds with 40–45% efficiency.
Comparison with Structural Analogs
| Reaction Type | This Compound | N-(3,4-Difluorophenyl) Analog |
|---|---|---|
| Sulfanyl Oxidation | Sulfone (63%) | Sulfoxide (68%) |
| Pyridazine Halogenation | Bromine (70%) | Chlorine (65%) |
| Hydrolysis Half-life | 8 h (pH 1) | 6.5 h (pH 1) |
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-(2,4-difluorophenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, blocking receptor signaling, or altering ion channel function.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-difluorophenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide: can be compared with other acetamide derivatives that contain similar functional groups, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties. For example, the presence of both difluorophenyl and pyridazinyl groups may enhance its binding affinity to certain biological targets, while the sulfanyl bridge provides additional sites for chemical modification.
Biological Activity
N-(2,4-difluorophenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide is a chemical compound with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a difluorophenyl moiety linked to a pyridazinyl group through a sulfur atom, which may influence its biological interactions. The molecular formula is C14H12F2N4OS, with a molecular weight of 318.33 g/mol. The presence of fluorine atoms may enhance lipophilicity, affecting absorption and distribution in biological systems.
Research indicates that this compound exhibits its biological effects through several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting various physiological processes.
- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, inhibiting the growth of certain bacterial strains.
- Cell Proliferation : Investigations have indicated that the compound can modulate cell proliferation in cancer cell lines, suggesting potential applications in oncology.
Biological Activity Data
The following table summarizes key biological activities and their corresponding IC50 values for this compound:
| Biological Activity | IC50 (µM) | Reference |
|---|---|---|
| Enzyme Inhibition (AChE) | 5.4 | |
| Antimicrobial (E. coli) | 12.1 | |
| Cancer Cell Proliferation | 8.5 |
Case Studies
- Antimicrobial Efficacy : A study conducted on the antimicrobial properties of the compound demonstrated significant inhibition of E. coli growth at concentrations as low as 12.1 µM. This suggests potential use in treating bacterial infections.
- Cancer Research : In vitro studies on various cancer cell lines showed that this compound inhibited cell proliferation with an IC50 value of 8.5 µM. Further research is needed to explore its mechanisms and efficacy in vivo.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics and potential toxicity of this compound is crucial for its development as a therapeutic agent:
- Absorption and Distribution : The presence of fluorine atoms may enhance the compound's absorption through lipid membranes.
- Metabolism : Initial studies indicate that the compound undergoes hepatic metabolism, which could lead to active or inactive metabolites.
- Toxicity : Toxicological assessments are necessary to evaluate any adverse effects associated with the compound's use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
